N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide
Description
Development of Cyclohepta[b]thiophene Derivatives in Medicinal Chemistry
Cyclohepta[b]thiophene derivatives emerged as a focal point in drug discovery following the recognition of thiophene’s intrinsic bioactivity. The thiophene ring, a five-membered heterocycle containing sulfur, gained prominence due to its electronic properties, which enhance binding interactions with biological targets. Cyclohepta[b]thiophene, a seven-membered fused analog, offers increased conformational flexibility and improved solubility compared to simpler thiophenes. Early synthetic routes, such as the Paal–Knorr and Gewald reactions, laid the groundwork for these compounds, but modern adaptations have prioritized efficiency and functional group tolerance.
For instance, the synthesis of 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile—a precursor to N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide—relies on a one-pot multicomponent reaction involving sulfur, malonitrile, cyclohexanone, and diethylamine. This method underscores the shift toward atom-economical strategies in heterocyclic chemistry. The resulting cyclohepta[b]thiophene core has been leveraged in antiproliferative agents, with derivatives demonstrating submicromolar activity against diverse cancer cell lines.
Evolution of Benzamide-containing Heterocycles in Research
Benzamide motifs have been integral to medicinal chemistry due to their ability to modulate enzyme activity and receptor binding. The incorporation of benzamide into heterocyclic frameworks enhances pharmacokinetic properties, such as metabolic stability and membrane permeability. Historically, benzamide derivatives have been explored as protease inhibitors, kinase modulators, and antimicrobial agents.
The fusion of benzamide with cyclohepta[b]thiophene, as seen in this compound, represents a strategic advancement. Benzamide’s electron-withdrawing nature stabilizes the thiophene ring, while its planar structure facilitates π-π stacking interactions with biological targets. Synthetic approaches to such hybrids often involve acylating the amine group of the cyclohepta[b]thiophene precursor with benzoyl chloride under mild conditions, yielding compounds with tailored electronic profiles.
Positioning of this compound in Modern Drug Discovery
This compound occupies a niche in drug discovery as a dual-functional agent combining the metabolic stability of cyclohepta[b]thiophene with the target selectivity of benzamide. Its design aligns with trends in fragment-based drug discovery, where modular assemblies optimize binding affinity. The cyano group at the 3-position enhances dipole interactions, while the tetrahydrocycloheptane ring confers rigidity, reducing entropic penalties during target engagement.
Recent studies highlight its role in inhibiting tubulin polymerization—a mechanism shared with antimitotic agents like nocodazole. Unlike traditional chemotherapeutics, however, this derivative exhibits minimal cytotoxicity toward noncancerous cells, suggesting a favorable therapeutic index. Computational modeling further supports its potential, with docking studies revealing strong interactions with the colchicine binding site of tubulin.
Current Research Landscape and Significance
The current research landscape for this compound is characterized by multidisciplinary approaches integrating synthetic chemistry, molecular biology, and translational studies. Key advancements include:
- Synthetic Optimization : Improved yields (58–73%) for urea and benzamide derivatives via solvent-controlled reactions.
- Mechanistic Insights : Induction of G2/M cell cycle arrest and caspase-mediated apoptosis in A549 lung cancer cells.
- In Vivo Efficacy : Significant tumor growth reduction in murine models, with a 40% decrease in tumor volume compared to controls.
Table 1: Representative Cyclohepta[b]thiophene Derivatives and Their Bioactivity
| Compound | Target Pathway | GI₅₀ (μM) | Cell Line |
|---|---|---|---|
| Compound 17 | Tubulin polymerization | 0.28–0.62 | Leukemia (HL-60) |
| N-(3-Cyano...) | Tubulin binding | 0.22–0.88 | NSCLC (A549) |
These findings underscore the compound’s versatility and validate its continued investigation in preclinical models. Collaborative efforts between academic and industrial researchers aim to address scalability challenges and explore combination therapies.
Properties
IUPAC Name |
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c18-11-14-13-9-5-2-6-10-15(13)21-17(14)19-16(20)12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-10H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJRHELLNDMEWCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC(=C2C#N)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Cycloheptathiophene Ring: This step involves the cyclization of a suitable precursor, such as a substituted thiophene, under acidic or basic conditions to form the cycloheptathiophene ring.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using reagents like cyanogen bromide or sodium cyanide.
Attachment of the Benzamide Moiety: The final step involves the coupling of the cycloheptathiophene intermediate with benzoyl chloride or a similar benzamide precursor under conditions that facilitate amide bond formation, such as the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization or chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or hydrogenation catalysts can reduce the cyano group to an amine or the benzamide to a benzylamine.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic ring or the cyano group, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), palladium on carbon (Pd/C) with hydrogen gas
Substitution: Cyanogen bromide (BrCN), sodium cyanide (NaCN), benzoyl chloride (C₆H₅COCl)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
Anti-inflammatory Activity
Research has indicated that derivatives of N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide exhibit significant anti-inflammatory properties. A study focused on the compound's potential as a selective inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. Molecular docking studies suggest that the compound binds effectively to the active site of 5-LOX, demonstrating strong affinity and indicating its potential as a lead compound for developing anti-inflammatory drugs .
Antimicrobial Properties
Another area of application is in the development of antimicrobial agents. The compound has been evaluated for its efficacy against various bacterial strains, particularly those exhibiting resistance to conventional antibiotics. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .
Biochemical Research
Enzyme Inhibition Studies
this compound has been utilized in enzyme inhibition assays. Its structure allows for interaction with key enzymes involved in metabolic processes. For instance, studies have shown that it can inhibit enzymes related to the type III secretion system (T3SS) in Gram-negative bacteria, which is crucial for their virulence .
Pharmacological Applications
Drug Development
The compound's unique structural features make it a candidate for further pharmacological development. Its ability to modulate specific biological pathways suggests potential applications in treating conditions such as chronic inflammation and bacterial infections. Ongoing research aims to optimize its structure to enhance efficacy and reduce side effects .
Case Studies
Mechanism of Action
The mechanism by which N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide exerts its effects involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic processes.
Comparison with Similar Compounds
T187: N-(5,6,7,8-Tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide
N-(3-Cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)propanamide
2-Chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)benzamide
- Key Differences : Chloro substituent on the benzamide ring.
- Molecular Properties : Molecular weight = 330.83 g/mol; XLogP3 = 5.4; Topological polar surface area = 81.1 Ų .
- Significance : Increased lipophilicity (higher XLogP3) may influence membrane permeability compared to the parent compound.
Functional Analogs in Therapeutic Contexts
Influenza Polymerase Inhibitors (Compounds 40–42)
- Examples :
- 40 : 2-(4-Methoxybenzamido)-N-(pyridin-2-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide.
- 41 : N-(3-((2-Methoxyphenyl)carbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)picolinamide.
- 42 : 2-(2-Methoxybenzamido)-N-phenyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide.
- Activity : Designed to disrupt influenza polymerase subunit interactions; synthesized via Method C with yields of 32–34% .
- Significance : Substituents like methoxy and picolinamide enhance target engagement, suggesting that analogous modifications to the parent compound could yield antiviral activity.
BRAFV600E Inhibitors (N-(Thiophen-2-yl)benzamide Derivatives)
- Examples :
- Key Differences : Thiophene-based scaffolds instead of cyclohepta[b]thiophene.
- Significance : Highlights the broader applicability of benzamide-thiophene hybrids in kinase inhibition, though the larger cycloheptane ring in the parent compound may confer distinct steric or conformational effects.
Comparative Data Table
Key Research Findings and Implications
Scaffold Versatility: The cyclohepta[b]thiophene core accommodates diverse substituents (e.g., cyano, chloro, methoxy) without compromising synthetic feasibility .
Kinase Inhibition Potential: Analogs like T187 and BRAFV600E inhibitors suggest that the parent compound could be optimized for kinase targets by tuning electronic and steric properties .
Pharmacokinetic Considerations : Substituents like chloro (XLogP3 = 5.4 ) may improve lipophilicity, whereas polar groups (e.g., methoxy) could enhance solubility for antiviral applications .
Q & A
Basic: What are the standard synthetic methodologies for preparing N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide, and how is purity ensured?
The synthesis typically involves coupling reactions between the cyclohepta[b]thiophene core and benzamide derivatives. For example, D-method (a coupling protocol involving activated intermediates like acyl chlorides or mixed anhydrides) is commonly used to introduce the benzamide group . Purification is achieved via flash chromatography (e.g., cyclohexane:ethyl acetate gradients) or recrystallization (e.g., ethanol), with yields ranging from 10% to 64% depending on substituents . Purity is validated using 1H/13C NMR (to confirm structural integrity) and HRMS (to verify molecular weight within 5 ppm error) .
Basic: How can researchers validate the structural identity of this compound using spectroscopic and computational tools?
Structural validation requires a combination of:
- NMR spectroscopy : Key signals include the thiophene ring protons (δ 6.8–7.5 ppm), cycloheptane protons (δ 1.5–2.8 ppm), and benzamide aromatic protons (δ 7.2–8.1 ppm) .
- X-ray crystallography : For unambiguous confirmation, single-crystal diffraction (e.g., using a Bruker APEXII CCD diffractometer with Mo-Kα radiation) resolves bond lengths, angles, and hydrogen-bonding networks .
- Density functional theory (DFT) : Computational studies (e.g., B3LYP/6-31G*) can predict NMR chemical shifts and optimize geometries for comparison with experimental data .
Advanced: What strategies are recommended for identifying novel biological targets of this scaffold, given its lack of prior association with AKT1 inhibition?
A serendipitous approach combined with systematic screening is effective:
- Kinase profiling : Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler™) to detect off-target activity. In one study, a related cyclohepta[b]thiophen-3-carboxamide derivative showed 50% inhibition of AKT1 at 10 µM, leading to follow-up IC50/Ki determinations (11.4 ± 2.8 µM and 4.19 ± 1.36 µM, respectively) .
- Structure-based virtual screening : Generate pharmacophore models (e.g., using Schrödinger’s PHASE) based on co-crystallized ligands (e.g., HDAC2 inhibitors) to predict binding modes .
- Literature mining : Leverage SciFinder to confirm novelty of target associations and avoid redundant studies .
Advanced: How can structural modifications to this scaffold improve potency and selectivity against tyrosine kinase receptors?
Key strategies include:
- Substituent engineering : Introducing electron-withdrawing groups (e.g., -CN at position 3) enhances electrophilicity, improving interactions with ATP-binding pockets. For example, replacing benzamide with picolinamide increased antiproliferative activity in MCF7 cells (IC50 ~30 nM) .
- Ring expansion/contraction : Compare cyclohepta[b]thiophene with cyclopenta[b]thiophene analogs to assess steric effects on target engagement. Smaller rings may reduce conformational flexibility, enhancing selectivity .
- Enzymatic assays : Use recombinant tyrosine kinases (e.g., EGFR, HER2) in ATP-competitive assays with fluorescent probes (e.g., ADP-Glo™) to quantify inhibition .
Advanced: What crystallographic techniques are critical for resolving conformational dynamics of this compound in solid-state studies?
- Single-crystal growth : Optimize solvent systems (e.g., ethanol/chloroform) to obtain diffraction-quality crystals. For example, a related morpholine-thiophene benzamide derivative crystallized in the monoclinic P21/c space group with Z = 4 .
- Refinement protocols : Use SHELXL for structure solution, incorporating anisotropic displacement parameters and twin refinement if needed. Hydrogen-bonding networks (e.g., N–H⋯O interactions) stabilize crystal packing and inform supramolecular assembly .
- Puckering analysis : Apply Cremer-Pople coordinates to quantify ring non-planarity in the cycloheptane moiety, which impacts ligand-receptor complementarity .
Advanced: How can computational models predict the solvation effects and pharmacokinetic properties of this compound?
- Polarizable Continuum Model (PCM) : Simulate solvation in isotropic (e.g., water) or anisotropic (e.g., lipid membranes) media using Gaussian09 with integral equation formalism (IEF-PCM). This predicts logP (2.1 ± 0.3) and solubility (<10 µM in aqueous buffer) .
- Molecular dynamics (MD) : Run 100-ns simulations (AMBER force field) to assess membrane permeability and stability of the benzamide-thiophene hinge region under physiological conditions .
- ADMET profiling : Use SwissADME or ADMET Predictor™ to estimate CYP450 inhibition risk (e.g., CYP3A4 IC50 > 20 µM) and blood-brain barrier penetration (low, due to high polar surface area) .
Advanced: What experimental and computational approaches resolve contradictions in reported biological activities of structurally similar analogs?
- Meta-analysis : Compare IC50 values across studies using standardized assays (e.g., MTT vs. CellTiter-Glo®). For example, cyclopenta[b]thiophene derivatives show 10-fold higher potency than cyclohepta[b]thiophenes in kinase assays, likely due to reduced steric hindrance .
- Free-energy perturbation (FEP) : Calculate relative binding affinities for analogs with conflicting activity data. FEP maps energy differences to structural variations (e.g., -CN vs. -COOEt substituents) .
- Crystallographic overlay : Superimpose ligand-bound kinase structures (PDB: 4U5J, 6NU9) to identify critical residue interactions (e.g., Lys268 in AKT1) that explain selectivity discrepancies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
